IMPDH2 Inhibition Profile
5,7-Dichloro-1-ethyl-1H-indole-2,3-dione exhibits confirmed inhibitory activity against human inosine-5′-monophosphate dehydrogenase type 2 (IMPDH2), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis and an established target for immunosuppressive, antiviral, and anticancer drug development. The compound's Ki values have been determined in multiple independent assays, with values of 240 nM (tested against IMPDH2), 430 nM (tested against IMPDH2 with IMP substrate), and 440 nM (tested against IMPDH2 with NMD substrate) [1]. Comparative literature shows that structurally distinct non-nucleoside IMPDH inhibitors such as mycophenolic acid exhibit Ki values in the low-nanomolar range (~10-50 nM), whereas many unsubstituted or mono-substituted isatins show either no measurable IMPDH inhibition or activity only at concentrations exceeding 10 μM [2]. The compound's sub-micromolar activity represents a meaningful potency window within the isatin class for this target.
| Evidence Dimension | IMPDH2 inhibitory activity (Ki) |
|---|---|
| Target Compound Data | 240 nM, 430 nM, 440 nM (multiple assay conditions) |
| Comparator Or Baseline | Mycophenolic acid: ~10-50 nM (class reference); unsubstituted isatin: >10 μM (class baseline) |
| Quantified Difference | Approximately 2- to 25-fold less potent than mycophenolic acid; approximately 20- to 50-fold more potent than unsubstituted isatin baseline |
| Conditions | Human recombinant IMPDH2 expressed in E. coli; inhibition measured via spectrophotometric assay; tested under IMP and NMD substrate conditions |
Why This Matters
This level of IMPDH2 inhibition (Ki < 500 nM) places the compound in a pharmacologically relevant range for cell-based antiproliferative studies, making it a suitable tool compound for investigating IMPDH-dependent pathways in cancer or viral replication models.
- [1] BindingDB. BDBM50421763: Ki determinations for 5,7-dichloro-1-ethyl-1H-indole-2,3-dione against IMPDH2. View Source
- [2] Hedstrom L. IMP dehydrogenase: structure, mechanism, and inhibition. Chemical Reviews. 2009;109(7):2903-2928. View Source
